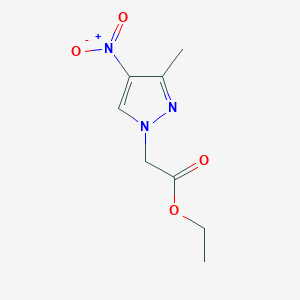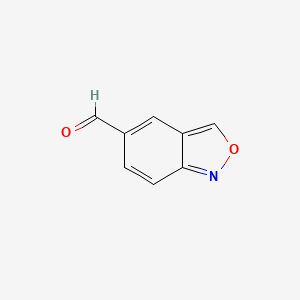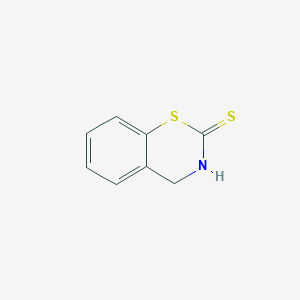
3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-N-(4-chlorophenyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a propanamide backbone, with a 4-chlorophenyl substituent
Mechanism of Action
Target of Action
Benzenesulfonyl chlorides, a related class of compounds, have been reported to participate in palladium-catalyzed direct arylations of thiophenes . This suggests that the compound might interact with palladium catalysts and thiophene derivatives in biochemical reactions.
Mode of Action
Benzenesulfonyl chlorides are known to undergo palladium-catalyzed coupling with thiophene derivatives, allowing regioselective access to β-arylated thiophenes . This reaction proceeds with easily accessible catalyst, base, and substrates, without oxidant or ligand, and tolerates a variety of substituents on both the benzene and thiophene moieties .
Biochemical Pathways
The compound’s potential interaction with palladium catalysts and thiophene derivatives suggests that it might be involved in the synthesis of β-arylated thiophenes .
Pharmacokinetics
The compound’s boiling point is reported to be 98-102 °c at a pressure of 12 Torr , which might influence its bioavailability.
Result of Action
The compound’s potential role in the synthesis of β-arylated thiophenes suggests that it might contribute to the formation of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(4-chlorophenyl)propanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(Benzenesulfonyl)-N-(4-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the propanamide and 4-chlorophenyl groups, making it less complex.
N-(4-chlorophenyl)propanamide: Lacks the benzenesulfonyl group, reducing its potential for enzyme inhibition.
4-Chlorobenzenesulfonamide: Similar in structure but lacks the propanamide group.
Uniqueness: 3-(Benzenesulfonyl)-N-(4-chlorophenyl)propanamide is unique due to the combination of the benzenesulfonyl and 4-chlorophenyl groups attached to the propanamide backbone. This unique structure enhances its potential for enzyme inhibition and makes it a valuable scaffold for drug design.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-12-6-8-13(9-7-12)17-15(18)10-11-21(19,20)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFDXTKULXBNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)
![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)
![N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2382123.png)



![2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine](/img/structure/B2382129.png)
![N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide](/img/structure/B2382130.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2382136.png)

![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)
